3,4-Dioxabicyclo[4.1.0]heptane
Description
Contextualization within Bicyclic Ether Chemistry
Bicyclic ethers are a broad class of organic compounds that feature two fused rings where at least one atom in the ring structure is an oxygen atom. These scaffolds are prevalent in a wide array of natural products and are of significant interest in medicinal and herbicide chemistry. nih.govrsc.org The synthesis of bicyclic ether frameworks is a key focus in organic chemistry, with various methods developed to construct these complex architectures with high stereoselectivity.
Prominent synthetic strategies include:
Palladium-catalyzed cascade reactions: These methods allow for the efficient construction of bicyclic ether scaffolds from readily available linear diene-diol substrates, often with excellent control over the stereochemistry of the ring fusion. rsc.org
Lewis acid-promoted cyclizations: The treatment of cyclic oxonium ions with Lewis acids can induce cyclization to form bicyclic ether systems. acs.org
Intramolecular reactions: Methods like the intramolecular reductive coupling of dialdehydes or the hydroalkoxylation of hydroxy olefins provide routes to various cyclic and bicyclic ethers. organic-chemistry.org
The reactivity of bicyclic ethers is often dominated by the inherent strain in their ring systems, particularly in smaller rings like epoxides or oxetanes. This strain facilitates ring-opening reactions, making them valuable intermediates for synthesizing more complex molecules.
Significance of the Dioxabicyclo[4.1.0]heptane Framework in Organic Chemistry
The Dioxabicyclo[4.1.0]heptane framework, which includes isomers like 3,4-Dioxabicyclo[4.1.0]heptane and the more documented 3,7-Dioxabicyclo[4.1.0]heptane, is a valuable motif in organic synthesis. cymitquimica.com The key to its significance lies in the combination of a stable ether linkage within a six-membered ring and a reactive, strained epoxide ring.
This structural combination makes these compounds useful as synthetic intermediates, particularly in the pharmaceutical industry. cymitquimica.comgoogle.com The epoxide ring can be opened by various nucleophiles, allowing for the stereocontrolled introduction of new functional groups. This reactivity is harnessed in the synthesis of complex target molecules. For instance, a methylated derivative of the related isomer, (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol, serves as a crucial intermediate in the synthesis of daunosamine, a component of certain anticancer agents. google.com The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane core allows for precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological activities. researchgate.net
Overview of Research Trajectories for Related Oxabicyclic Systems
Research into oxabicyclic systems, a class that encompasses dioxabicyclo[4.1.0]heptanes, is diverse and has led to applications in various scientific fields. These conformationally restricted molecules serve as versatile building blocks and probes in both chemistry and biology.
Key areas of research include:
Natural Product Synthesis: Oxabicyclic alkenes are versatile precursors for creating molecules with a high degree of stereocomplexity. Transition metal-catalyzed ring-opening reactions of these systems are a powerful tool for accessing chiral cyclohexenol (B1201834) derivatives and other valuable synthetic intermediates. acs.org
Medicinal Chemistry and Bioisosteres: In drug discovery, saturated oxabicyclic scaffolds are being developed as bioisosteres to replace phenyl rings. For example, 2-oxabicyclo[2.1.1]hexanes have been shown to mimic the geometric properties of ortho-substituted phenyl rings while offering improved physicochemical properties like enhanced water solubility and reduced lipophilicity, which are desirable in drug candidates. nih.gov
Materials Science: Certain oxabicyclic compounds have been investigated as novel promoters for gas hydrates. Structures like 7-oxabicyclo[4.1.0]heptane (cyclohexene oxide) can act as large guest molecules that occupy cages in the hydrate (B1144303) lattice, significantly improving the thermodynamic stability of the hydrate system. This has potential applications in gas storage and transportation technologies. nih.gov
Catalysis and Reaction Development: The unique reactivity of oxabicyclic alkenes has driven the development of new catalytic reactions. Transition metals like nickel and palladium have been used to catalyze novel couplings, cycloadditions, and cyclization reactions that provide efficient access to a variety of carbocycles and heterocycles. acs.org
Compound Data Tables
Table 1: Properties of Related Oxabicyclic Compounds
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Key Feature |
|---|---|---|---|---|---|
| 3,7-Dioxabicyclo[4.1.0]heptane | 3,7-Dioxabicyclo[4.1.0]heptane | 286-22-6 | C₅H₈O₂ | 100.12 | Isomer of the title compound. cymitquimica.comchemicalbook.comuni.lu |
| 7-Oxabicyclo[4.1.0]heptane | 7-Oxabicyclo[4.1.0]heptane | 286-20-4 | C₆H₁₀O | 98.14 | Known as Cyclohexene (B86901) Oxide. nih.gov |
| 3,6-Dioxabicyclo[3.1.0]hexane | 3,6-Dioxabicyclo[3.1.0]hexane | 285-69-8 | C₄H₆O₂ | 86.09 | Known as 3,4-Epoxytetrahydrofuran. nih.govfishersci.com |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 3,4-Dioxabicyclo[4.1.0]heptane |
| 3,7-Dioxabicyclo[4.1.0]heptane |
| (1S,2S,6R)-2-methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol |
| 2-oxabicyclo[2.1.1]hexane |
| 7-Oxabicyclo[4.1.0]heptane |
| 3,6-Dioxabicyclo[3.1.0]hexane |
| Tetrahydropyran (B127337) |
Properties
CAS No. |
286-13-5 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3,4-dioxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C5H8O2/c1-4-2-6-7-3-5(1)4/h4-5H,1-3H2 |
InChI Key |
BTXPBMRQKFDZEP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1COOC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3,4 Dioxabicyclo 4.1.0 Heptane and Its Derivatives
Stereoselective Synthesis Approaches for the 3,4-Dioxabicyclo[4.1.0]heptane Core
The precise control of stereochemistry is paramount in the synthesis of complex molecules. For the 3,4-dioxabicyclo[4.1.0]heptane core, with its inherent chirality, stereoselective methods are crucial for accessing enantiomerically pure or enriched products. The two principal strategies for constructing this bicyclic system involve the formation of the oxirane ring on a pre-existing pyran or dihydropyran ring (epoxidation) or the formation of the cyclopropane (B1198618) ring on a seven-membered dioxepine ring or through an intramolecular cyclization (cyclopropanation).
Epoxidation Strategies for the Dioxa-Fused System
The epoxidation of the double bond in dihydropyran precursors is a common and effective method for the synthesis of 3,4-dioxabicyclo[4.1.0]heptane derivatives. The stereochemical outcome of this reaction is often influenced by the substituents on the dihydropyran ring and the choice of the epoxidizing agent.
One notable approach involves the epoxidation of substituted dihydropyrans using a phase-transfer catalyst system. For instance, the synthesis of ethyl 3,7-dioxabicyclo[4.1.0]heptane-4-carboxylate derivatives has been achieved through the epoxidation of the corresponding ethyl 6-ethoxy-5-methyl-3,6-dihydro-2H-pyran-2-carboxylate. scispace.com This reaction utilizes a preformed tungstate (B81510) complex, specifically tetrakis(diperoxotungsto)phosphate(3-), as the epoxidation catalyst in the presence of hydrogen peroxide (H2O2) as a green oxidant. scispace.com This method is advantageous due to the catalytic nature of the tungstate complex, which also functions as a phase-transfer catalyst, and the generation of water as the only byproduct. scispace.com
The stereoselectivity of the epoxidation can be highly dependent on the directing effects of existing stereocenters on the dihydropyran ring. In the synthesis of carbohydrate-derived 3,4-dioxabicyclo[4.1.0]heptane systems, the facial selectivity of the epoxidation is often guided by the pre-existing stereochemistry of the sugar backbone, leading to the formation of specific diastereomers.
| Precursor | Epoxidizing Agent/Catalyst | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Ethyl 6-ethoxy-5-methyl-3,6-dihydro-2H-pyran-2-carboxylate | H2O2 / [(C8H17)3NCH3]3PO4[W(O)(O2)2]4 | Ethyl 3,7-dioxabicyclo[4.1.0]heptane-4-carboxylate derivative | Not Specified | Not Specified | scispace.com |
| Substituted Dihydropyran | m-CPBA | (1S,4S,6R*)-4-Phenyl-3,7-dioxabicyclo[4.1.0]heptane | Not Specified | Not Specified | bath.ac.uk |
Cyclopropanation Reactions for Constructing the Bicyclo[4.1.0]heptane Skeleton
The construction of the bicyclo[4.1.0]heptane skeleton through cyclopropanation is another key strategy. This can be achieved through either intermolecular or intramolecular reactions. While direct intermolecular cyclopropanation of a suitable dioxepine precursor is conceivable, intramolecular approaches have been more extensively explored for related carbocyclic and heterocyclic systems.
A prominent method for intramolecular cyclopropanation involves the reaction of unsaturated terminal epoxides. organic-chemistry.orgresearchgate.net This strategy, while primarily demonstrated for the synthesis of carbocyclic bicyclo[4.1.0]heptan-2-ols, provides a conceptual framework for accessing the 3,4-dioxabicyclo[4.1.0]heptane core. The reaction is typically induced by a strong, non-nucleophilic base, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP), which deprotonates the epoxide to form a lithiated species that then undergoes intramolecular cyclization. organic-chemistry.orgresearchgate.net The stereochemistry of the resulting bicyclic alcohol is often controlled by the stereochemistry of the starting epoxide. organic-chemistry.org
For the synthesis of the 3,4-dioxabicyclo[4.1.0]heptane system, this would conceptually involve an unsaturated epoxide derived from a precursor containing the required dioxa-moiety. The success of this approach would depend on the stability of the precursor and the regioselectivity of the cyclization.
| Precursor Type | Reagent | Product Type | Key Features | Reference |
| Unsaturated Terminal Epoxide | Lithium 2,2,6,6-tetramethylpiperidide (LTMP) | trans-Bicyclo[4.1.0]heptan-2-ol | High stereoselectivity, applicable to enantioenriched epoxides. | organic-chemistry.orgresearchgate.net |
Derivation from Precursor Cyclic Ethers or Carbohydrate Scaffolds
The rich chemistry of cyclic ethers and carbohydrates provides a fertile ground for the synthesis of complex molecules like 3,4-dioxabicyclo[4.1.0]heptane. These readily available starting materials can be elaborated through various synthetic transformations to construct the target bicyclic system.
Anhydro Sugar Analogue Syntheses (e.g., 1,2-Anhydro Sugars as models)
Carbohydrates are particularly attractive precursors due to their inherent chirality and dense functionalization. Specifically, 1,2-anhydro sugars, which contain a strained epoxide ring fused to the pyranose ring, are excellent models and direct precursors for substituted 2,7-dioxabicyclo[4.1.0]heptane systems (a constitutional isomer of the title compound, with numbering conventions varying based on the specific derivative). The synthesis of these anhydro sugars often involves the intramolecular cyclization of a suitably protected glycosyl halide.
For example, the synthesis of 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-glucopyranose, a derivative of the 2,7-dioxabicyclo[4.1.0]heptane system, can be achieved from the corresponding glycosyl chloride. The ring closure is typically effected by a base, which promotes the intramolecular displacement of the halide by a neighboring hydroxyl group. These anhydro sugars are valuable intermediates that can undergo further reactions, such as ring-opening with various nucleophiles, to generate a wide array of complex carbohydrate structures.
The synthesis of (1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane, a key intermediate in the synthesis of certain pharmaceuticals, exemplifies this approach. This compound is prepared from a carbohydrate precursor and serves as a testament to the power of using sugar scaffolds in complex molecule synthesis.
Synthetic Routes Involving Other Cyclic Ether Precursors
Beyond carbohydrates, other cyclic ethers can also serve as precursors to the 3,4-dioxabicyclo[4.1.0]heptane framework. For instance, the Baeyer-Villiger oxidation of a bicyclo[3.1.0]hexan-3-one derivative has been reported to yield a (1S, 2S, 6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one. rsc.org This transformation involves the insertion of an oxygen atom adjacent to the ketone, expanding the ring and forming the lactone moiety within the bicyclic system. The resulting product can then be further functionalized.
Another potential, though less explored, route could involve the elaboration of dihydrooxepines. These seven-membered unsaturated cyclic ethers could, in principle, undergo stereoselective epoxidation to directly form the 3,4-dioxabicyclo[4.1.0]heptane core. The feasibility of this approach would depend on the availability and stability of the dihydrooxepine precursors.
Multi-Step Reaction Sequences Leading to the 3,4-Dioxabicyclo[4.1.0]heptane Structure
The synthesis of highly functionalized 3,4-dioxabicyclo[4.1.0]heptane derivatives often necessitates multi-step reaction sequences. These sequences allow for the gradual and controlled introduction of various substituents and the establishment of the desired stereochemistry.
A prominent example is the synthesis of intermediates for the preparation of β-C-arylglucosides, a class of compounds with important pharmaceutical applications. In these syntheses, a highly substituted 3,4-dioxabicyclo[4.1.0]heptane derivative, such as (1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane, is a key building block. google.com
This bicyclic epoxide is typically prepared from a protected glucal, which is a carbohydrate-derived dihydropyran. The epoxide is then subjected to a ring-opening reaction with a nucleophilic aryl species, often an organometallic reagent. This reaction is highly stereoselective, with the nucleophile attacking the anomeric carbon from the side opposite to the epoxide ring, leading to the formation of a trans-diaxial product. The following table summarizes a representative reaction from a patent literature example. google.com
| Epoxide Precursor | Aryl Nucleophile Precursor | Reagents/Conditions | Product | Yield | Reference |
| (1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane | 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene | 1. Tributyllithium magnesate complex, THF, 0°C2. Copper cyanide dilithiumchloride complex, 0°C | (2R,3S,4R,5R,6R)-4,5-bis(benzyloxy)-6-((benzyloxy)methyl)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)tetrahydro-2H-pyran-3-ol | Not explicitly stated for this specific example, but the patent describes the formation of the product mixture. | google.com |
These multi-step sequences highlight the strategic importance of the 3,4-dioxabicyclo[4.1.0]heptane core as a versatile intermediate, enabling the synthesis of complex and biologically relevant molecules through carefully orchestrated reaction pathways.
Catalytic Methods in 3,4-Dioxabicyclo[4.1.0]heptane Synthesis
The synthesis of 3,4-Dioxabicyclo[4.1.0]heptane and its derivatives often involves a two-step process: the epoxidation of a cyclohexene (B86901) precursor followed by a subsequent intramolecular cyclization. Catalytic methods play a crucial role in achieving high efficiency and selectivity in these transformations. Both transition metal catalysts and organocatalysts have been explored for these synthetic routes.
The initial and critical step in forming the 3,4-Dioxabicyclo[4.1.0]heptane scaffold is typically the epoxidation of cyclohexene to yield cyclohexene oxide. doi.org A variety of catalytic systems have been developed for this purpose, utilizing different metals and oxidants.
One approach involves the use of heterogeneous catalysts, which offer advantages in terms of catalyst recovery and reuse. For instance, a vanadium complex supported on Montmorillonite K-10 has been shown to catalyze the epoxidation of cyclohexene. ntu.edu.sg Using tert-butyl hydroperoxide (TBHP) as the oxidant, this system achieved a cyclohexene conversion of 20% with a selectivity of 70% towards cyclohexene oxide. ntu.edu.sg The catalytic activity is attributed to the Lewis acidity of the vanadium complex, which activates the peroxide for the epoxidation reaction. ntu.edu.sg
Iron-based catalysts have also demonstrated high efficiency in cyclohexene epoxidation. An iron(III) Schiff base complex, [Fe(PA2OPd)Cl2]Cl, has been reported to achieve a high conversion rate of cyclohexene (90.5%) and excellent selectivity for cyclohexene oxide (97.2%) under optimized conditions using ethyl acetate (B1210297) as the solvent. arkat-usa.org Nickel-based heterogeneous catalysts have also been investigated, with Ni@CSs composites showing high activity and selectivity for cyclohexene epoxidation. d-nb.info
Beyond traditional heterogeneous catalysts, metal-organic frameworks (MOFs) have emerged as promising catalysts. A vanadium-containing MOF, MIL-47(V), has been evaluated for the epoxidation of cyclohexene using hydrogen peroxide (H2O2) as the oxidant. researchgate.netresearchgate.net The catalytic activity was studied in both liquid and gas phases, with product selectivity being dependent on the reaction conditions. In the liquid phase at lower temperatures (50 and 65 °C), the primary products were the epoxide, along with 2-cyclohexen-1-ol (B1581600) and 2-cyclohexen-1-one. researchgate.net
The subsequent step, the intramolecular cyclization to form the second ether linkage and complete the 3,4-Dioxabicyclo[4.1.0]heptane ring system, is less documented in the form of direct catalytic methods for the parent compound. However, the principles of acid-catalyzed intramolecular cyclization of functionalized epoxides and diols are well-established and relevant. arkat-usa.org For instance, the acid-catalyzed intramolecular cyclization of cyclohexene epoxides bearing a hydroxyl group can lead to the formation of bicyclic ethers. The regioselectivity of this ring-opening and cyclization is often governed by Baldwin's rules. arkat-usa.org
While specific catalytic data for the direct synthesis of 3,4-Dioxabicyclo[4.1.0]heptane is limited in readily available literature, the existence of derivatives such as (1S,2S,4R,6R)-4-methyl-2-phthalimidomethyl-3,7-dioxabicyclo[4.1.0]heptane confirms the viability of forming this bicyclic ether core. beilstein-journals.org The synthesis of such derivatives likely relies on a catalytic intramolecular cyclization of a suitably functionalized cyclohexene precursor.
Organocatalysis has also been explored in the context of related bicyclic systems. For example, the synthesis of cis-7-oxabicyclo[4.1.0]heptane derivatives has been investigated in the context of their reaction with carbon dioxide to form cyclic carbonates, a reaction often catalyzed by organocatalysts. paris-saclay.fr This highlights the potential for organocatalytic approaches in the manipulation and synthesis of related bicyclic ethers.
Table 2.4.1: Catalytic Epoxidation of Cyclohexene
| Catalyst | Oxidant | Solvent | Conversion (%) | Selectivity to Cyclohexene Oxide (%) | Reference |
| Vanadium complex on Montmorillonite K-10 | tert-butyl hydroperoxide (TBHP) | Not specified | 20 | 70 | ntu.edu.sg |
| [Fe(PA2OPd)Cl2]Cl | Not specified | Ethyl acetate | 90.5 | 97.2 | arkat-usa.org |
| Ni@CSs composites | Not specified | Not specified | High | High | d-nb.info |
| MIL-47(V) | Hydrogen peroxide (H2O2) | Liquid Phase | Not specified | Primary product | researchgate.net |
Chemical Reactivity and Transformation of 3,4 Dioxabicyclo 4.1.0 Heptane
Ring-Opening Reactions of the Epoxide Moiety
The high ring strain of the epoxide in 3,4-Dioxabicyclo[4.1.0]heptane makes it susceptible to ring-opening reactions under various conditions, a characteristic feature of epoxide chemistry. libretexts.orgpressbooks.pubencyclopedia.pub These reactions can be initiated by nucleophiles, acids, or electrophiles, leading to a variety of functionalized tetrahydropyran (B127337) derivatives.
The reaction of 3,4-Dioxabicyclo[4.1.0]heptane with nucleophiles typically proceeds via an S(_N)2 mechanism. libretexts.orgpressbooks.pub This results in the opening of the epoxide ring with high regioselectivity and stereoselectivity. The nucleophile preferentially attacks the less sterically hindered carbon of the epoxide, and the reaction proceeds with an inversion of configuration at the site of attack, leading to trans products. libretexts.orgpressbooks.pub
A variety of nucleophiles can be employed for the ring-opening of epoxides, including hydroxide, alkoxides, amines, Grignard reagents, and organocuprates. libretexts.orgpressbooks.pubgoogle.com For instance, the reaction with Grignard reagents or organocuprates can be used to introduce carbon-carbon bonds. A specific example involves the reaction of a derivative, (1S,3R,4R,5S,6R)-4,5-bis(benzyloxy)-3-((benzyloxy)methyl)-2,7-dioxabicyclo[4.1.0]heptane, with an organocuprate, which proceeds with high stereoselectivity to yield the corresponding trans-alcohol. google.com
The regioselectivity of the nucleophilic attack is a critical aspect. In unsymmetrically substituted epoxides, the attack generally occurs at the less substituted carbon atom under neutral or basic conditions. libretexts.orgpressbooks.pub
Under acidic conditions, the epoxide oxygen of 3,4-Dioxabicyclo[4.1.0]heptane is first protonated, which activates the ring towards nucleophilic attack. libretexts.orgpressbooks.pub The subsequent ring-opening can proceed through a mechanism with significant S(_N)1 character, particularly if a stable carbocation intermediate can be formed. In such cases, the nucleophile may attack the more substituted carbon of the epoxide. libretexts.org The stereochemical outcome is often the formation of a trans-diol when water is the nucleophile. libretexts.orgpressbooks.pub
Acid-catalyzed conditions can also lead to rearrangement reactions. For instance, treatment of certain bicyclo[4.1.0]heptane systems with acid can induce rearrangements and cascade reactions, leading to the formation of complex molecular architectures. pitt.edu
While less common than nucleophilic or acid-catalyzed pathways, electrophilic ring-opening of epoxides can occur. This can be seen in reactions such as peroxymercuration, where an electrophilic mercury species initiates the ring opening. For example, the peroxymercuration of bicyclo[4.1.0]heptane proceeds via the cleavage of a C-C bond of the cyclopropane (B1198618) ring. rsc.orgthieme-connect.de
Reactions Involving the Tetrahydropyran Ring System
The tetrahydropyran ring of 3,4-Dioxabicyclo[4.1.0]heptane is generally more stable than the epoxide ring. However, it can undergo reactions under specific conditions. For example, the oxidation of related tetrahydropyran structures can lead to the formation of various oxygenated products. osti.gov Additionally, the tetrahydropyran ring can be a key structural element in the synthesis of complex molecules, and its functionalization can be achieved through multi-step sequences. researchgate.net
Transformations at the Cyclopropane Bridge
The cyclopropane bridge in the bicyclo[4.1.0]heptane framework is a site of unique reactivity due to its inherent ring strain and the partial double-bond character of its C-C bonds. This strain can be harnessed to drive ring-opening reactions, providing access to functionalized cyclohexane (B81311) derivatives.
Thermolysis of halogenated cyclopropanes, for example, can lead to predictable ring-opening and subsequent reactions. researchgate.net The strategic cleavage of the cyclopropane ring is a valuable tool in organic synthesis for creating larger carbocyclic systems with controlled stereochemistry. Furthermore, the cyclopropane ring can influence the conformation of the fused tetrahydropyran ring, which can be important in designing molecules with specific biological activities. researchgate.netrsc.org
Investigations into Reaction Mechanisms and Intermediates
The study of reaction mechanisms for the transformations of bicyclo[4.1.0]heptane systems is crucial for understanding and predicting their chemical behavior. For instance, in the oxidation of tetrahydropyran, the formation of hydroperoxy-substituted organic radicals (QOOH) as intermediates has been identified, which play a significant role in the subsequent reaction pathways. osti.gov
In the context of ring-opening reactions, the formation of carbocationic or radical intermediates can be proposed depending on the reaction conditions. rsc.orgresearchgate.net For example, the peroxymercuration of bicyclo[3.1.0]hexane, a related system, is suggested to involve free-radical intervention. thieme-connect.de The study of these intermediates and the elucidation of reaction pathways are often supported by computational studies and spectroscopic analysis. acs.org
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural analysis of 3,4-Dioxabicyclo[4.1.0]heptane, offering detailed insights into its atomic framework and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the intricate three-dimensional structure of 3,4-Dioxabicyclo[4.1.0]heptane in solution. uobasrah.edu.iq By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's stereochemistry and conformational preferences emerges.
¹H NMR and ¹³C NMR are fundamental to this analysis. pacific.edu The proton NMR spectrum reveals the chemical environment of each hydrogen atom, while the carbon spectrum identifies the different carbon environments. For instance, in derivatives of this bicyclic system, specific signals can be assigned to the protons on the pyran and epoxide rings. bath.ac.uk
Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, are crucial for determining the relative stereochemistry of the molecule. bath.ac.uk These experiments identify protons that are close in space, which helps to assign the configuration of substituents and the fusion of the two rings. arkat-usa.org The magnitude of vicinal coupling constants (³JHH) is highly dependent on the dihedral angle between adjacent protons, providing valuable information for assigning the predominant conformation of the molecule. pacific.edu
Table 1: Representative NMR Data for 3,4-Dioxabicyclo[4.1.0]heptane Derivatives Note: This table is a composite of typical data and may not represent a single specific derivative.
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Information Provided |
|---|---|---|
| ¹H | 3.0 - 3.5 | Protons on the epoxide ring |
| ¹H | 3.5 - 4.5 | Protons on the pyran ring adjacent to oxygen |
| ¹³C | 50 - 60 | Carbons of the epoxide ring |
| ¹³C | 60 - 75 | Carbons of the pyran ring adjacent to oxygen |
The IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of the molecule's bonds. Key vibrational modes for 3,4-Dioxabicyclo[4.1.0]heptane include the C-O-C stretching of the ether linkages in the pyran ring and the characteristic vibrations of the epoxide ring. The epoxide ring, a strained three-membered ring, displays unique vibrational frequencies that can confirm its presence.
Raman spectroscopy provides additional information, especially for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. Together, these techniques offer a vibrational fingerprint of the molecule, confirming the presence of the bicyclic ether structure.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of 3,4-Dioxabicyclo[4.1.0]heptane. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, which in turn allows for the calculation of the molecular formula. pacific.edu
Under electron ionization (EI), the molecule is ionized and undergoes fragmentation. The resulting fragmentation pattern is a unique signature of the compound's structure. For bicyclic systems like 3,4-Dioxabicyclo[4.1.0]heptane, fragmentation often involves the opening of the strained epoxide ring, followed by rearrangements and loss of small neutral molecules. aip.org Analysis of these fragmentation pathways helps to piece together the connectivity of the molecule, confirming the bicyclic structure. esf.edu Common fragmentation of related bicyclo[4.1.0]heptane systems involves the loss of molecules like ethylene.
X-ray Crystallographic Analysis for Definitive Molecular Architecture
X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of 3,4-Dioxabicyclo[4.1.0]heptane in the solid state. ntu.edu.sg This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net
The analysis of the diffraction data allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. crystallography.net This provides a static, detailed snapshot of the molecular architecture, confirming the connectivity of the atoms and the relative stereochemistry of all chiral centers. arkat-usa.org For derivatives of 3,4-Dioxabicyclo[4.1.0]heptane, X-ray crystallography has been instrumental in confirming the stereochemical assignments made by other techniques like NMR. ntu.edu.sgnih.gov
Determination of Preferred Conformations (e.g., Half-Chair for the Pyran Ring)
The six-membered pyran ring in 3,4-Dioxabicyclo[4.1.0]heptane is not planar and adopts a preferred conformation to minimize steric and torsional strain. wikipedia.org Due to the fusion with the rigid three-membered epoxide ring, the pyran ring is constrained and typically adopts a half-chair conformation. wgtn.ac.nz This is a common conformational motif for related dihydropyran systems. bath.ac.uk
The specific half-chair conformation can be elucidated through a combination of NMR data, particularly the analysis of vicinal coupling constants, and theoretical calculations. acs.orgauremn.org.br These calculations can map the potential energy surface of the molecule as a function of its dihedral angles to identify the lowest energy (most stable) conformations. auremn.org.br The fusion of the epoxide ring significantly influences the conformational flexibility of the pyran ring compared to a simple tetrahydropyran (B127337). wikipedia.org
Stereochemical Assignments and Configurational Stability
3,4-Dioxabicyclo[4.1.0]heptane contains multiple stereocenters, leading to the possibility of several stereoisomers. The assignment of the specific configuration (e.g., R or S) at each chiral center is a critical aspect of its structural elucidation. acs.org These assignments are typically achieved through a combination of NMR spectroscopy, particularly NOE experiments, and confirmed by X-ray crystallography when suitable crystals are available. arkat-usa.orgacs.org
The epoxide ring introduces significant ring strain, which makes it susceptible to ring-opening reactions under both acidic and basic conditions. masterorganicchemistry.comwikipedia.org However, under neutral conditions, the bicyclic system is kinetically stable. stackexchange.com The configurational stability refers to the resistance of the stereocenters to invert. The covalent bonds of the bicyclic framework prevent racemization under normal conditions, meaning that a specific stereoisomer will maintain its configuration unless subjected to chemical reactions that break and reform bonds at the stereocenters. The stereochemistry of reactions involving the opening of the epoxide ring is often predictable, typically proceeding with an inversion of configuration at the site of nucleophilic attack, which is characteristic of an SN2 mechanism. masterorganicchemistry.comchemistrysteps.com
Theoretical and Computational Studies of 3,4 Dioxabicyclo 4.1.0 Heptane
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for understanding the fundamental properties of molecules like 3,4-Dioxabicyclo[4.1.0]heptane. Methodologies such as Ab Initio and Density Functional Theory (DFT) are frequently employed to elucidate its electronic structure and geometry. nrel.gov
Ab Initio and Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Ab initio and DFT methods are used to predict the most stable three-dimensional arrangement of atoms in 3,4-Dioxabicyclo[4.1.0]heptane by finding the minimum energy geometry. These calculations have shown that the molecule adopts a half-chair conformation for the six-membered ring. nih.gov DFT calculations, particularly with functionals like M06-2X and basis sets such as def2-TZVP, have been found to offer a good balance of accuracy and computational cost for studying organic molecules. nrel.gov
Quantum chemical studies reveal that the C-O bonds in the epoxide ring are not of equal length, indicating an asymmetric electronic distribution. nih.gov This asymmetry plays a crucial role in determining the regioselectivity of ring-opening reactions. nih.gov
Conformational Energy Profiling and Potential Energy Surfaces
The conformational landscape of 3,4-Dioxabicyclo[4.1.0]heptane and related systems can be explored by calculating the potential energy surface. This involves mapping the energy of the molecule as a function of specific geometric parameters, such as dihedral angles. For substituted 2,7-dioxabicyclo[4.1.0]heptanes, conformational calculations using vicinal proton-proton coupling constants and force-field methods (MMP2) have suggested that the pyranose ring primarily exists in a half-chair (4H5) conformation, with some flattening at the C-4 position. nih.gov
Computational studies on the ring-opening of cyclohexene (B86901) oxide have mapped out the potential energy surfaces for reactions with various nucleophiles. nih.govacs.org These studies show that the reaction pathway proceeding through a chair-like transition state is significantly lower in energy than the one involving a twist-boat-like transition state. nih.gov
Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Coupling Constants)
Quantum chemical methods can predict spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. researchgate.netscispace.com
For complex organic molecules, DFT calculations can predict proton and carbon NMR chemical shifts with a high degree of accuracy, often with average deviations of around 0.12 ppm for proton shifts when results are scaled linearly. scispace.com The prediction of coupling constants can also provide detailed conformational information. acs.org For instance, in substituted 2,7-dioxabicyclo[4.1.0]heptanes, vicinal proton-proton coupling constants were used in conjunction with a modified Karplus equation to determine the ring conformation. nih.gov
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Dynamics
While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational dynamics of larger systems over longer timescales. Force-field calculations, a component of MM, have been used to confirm the half-chair conformation of substituted 2,7-dioxabicyclo[4.1.0]heptanes, showing good agreement with experimental findings. nih.gov
MD simulations have been employed to study the interaction of enzymes with epoxide-containing substrates. d-nb.inforsc.org For example, simulations of limonene (B3431351) epoxide hydrolase with various meso-epoxides helped in understanding the structural basis of enantioselectivity. d-nb.info Similarly, MD simulations have been used to investigate the shear-induced reactions of cyclohexene, a precursor to the title compound, between silica (B1680970) surfaces. escholarship.org
Mechanistic Investigations of Synthetic Pathways and Transformations via Computational Modeling
Computational modeling is instrumental in elucidating the mechanisms of reactions involving 3,4-Dioxabicyclo[4.1.0]heptane. DFT calculations have been extensively used to study the Lewis acid-catalyzed ring-opening reactions of cyclohexene oxide. nih.gov These studies have shown how Lewis acids activate the epoxide ring and influence the reaction barrier and regioselectivity. nih.gov
Furthermore, computational investigations have shed light on the copolymerization of cyclohexene oxide and carbon dioxide. acs.org DFT calculations with solvation corrections were used to map the potential energy surface of the alternating copolymerization, revealing the relative free energies of various transition states and intermediates and explaining the high selectivity of the process. acs.org
Strain Energy Analysis of the Bicyclic System
The reactivity of 3,4-Dioxabicyclo[4.1.0]heptane is significantly influenced by the strain inherent in its bicyclic structure. The release of this strain is a primary driving force for its polymerization. acs.org The total strain energy release upon polymerization is a combination of the epoxide ring-opening enthalpy (approximately -15 kcal/mol) and the conformational shift of the cyclohexane (B81311) ring from a twist-chair to a more stable chair conformation (approximately -5 kcal/mol). acs.org
Computational studies have quantified the strain energy in related systems. For instance, in the Lewis acid-catalyzed ring-opening of cyclohexene oxide, the strain energy was found to be a minor contributor to the complexation energy with most Lewis acids, only becoming significant with a proton (H+). nih.gov Analysis of propellane systems, which also feature significant strain, has shown that reactions are facilitated by the relief of internal repulsion and increased electron delocalization upon reaction. researchgate.net
Interactive Data Table: Calculated Spectroscopic Data
Below is a table summarizing representative calculated NMR chemical shift data for a related compound, (1R,6R)-3-Methoxy-5,5-dimethyl-7-oxabicyclo[4.1.0]hept-3-en-2-one. rsc.org
| Proton | Calculated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Carbon | Calculated Chemical Shift (δ, ppm) |
| H-4 | 5.23 | d | 2.5 | C-2 | 189.4 |
| OCH3 | 3.54 | s | C-3 | 146.8 | |
| H-1 | 3.50 | d | 3.8 | C-4 | 120.8 |
| H-6 | 3.35 | dd | 3.8, 2.5 | C-1 | 61.2 |
| CH3 | 1.33 | s | C-6 | 55.0 | |
| CH3 | 1.20 | s | OCH3 | 54.8 | |
| C-5 | 34.6 | ||||
| CH3 | 28.3 | ||||
| CH3 | 25.9 |
Derivatives and Analogues of 3,4 Dioxabicyclo 4.1.0 Heptane
Synthesis and Chemical Behavior of Substituted 3,4-Dioxabicyclo[4.1.0]heptane Derivatives
The synthesis of substituted 3,4-dioxabicyclo[4.1.0]heptane derivatives is primarily achieved through the epoxidation of corresponding substituted dihydropyrans. The nature and position of the substituents on the dihydropyran precursor dictate the stereochemical outcome of the epoxidation and the subsequent reactivity of the bicyclic product.
The epoxide ring is a key functional group in 3,4-dioxabicyclo[4.1.0]heptane derivatives, and its reactions are central to the chemical behavior of these compounds. The inherent strain of the three-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions are often regioselective and stereospecific, providing a powerful tool for the synthesis of highly functionalized tetrahydropyrans.
Under acidic conditions, the epoxide oxygen is protonated, followed by nucleophilic attack. In cases of unsymmetrical epoxides, the nucleophile preferentially attacks the more substituted carbon atom. libretexts.org Conversely, under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon of the epoxide, following an SN2 mechanism. libretexts.org
For example, the reaction of aryl-substituted dihydropyran oxides, such as (1S,4S,6R*)-4-Cyclohexyl-3,7-dioxabicyclo[4.1.0]heptane, demonstrates the reactivity of the epoxide. The opening of the epoxide ring can be achieved with various nucleophiles, leading to a range of substituted tetrahydropyran (B127337) products with defined stereochemistry.
A significant application of epoxide functionalization is in the synthesis of complex molecules. For instance, substituted 2,7-dioxabicyclo[4.1.0]heptane derivatives, which are isomers of the 3,4-system, are highly reactive and undergo glycosidic coupling reactions even without a Lewis acid catalyst, highlighting the enhanced reactivity conferred by the epoxide ring. tandfonline.com
Modifications to the tetrahydropyran ring of 3,4-dioxabicyclo[4.1.0]heptane derivatives are typically introduced prior to the formation of the bicyclic system. The synthesis often starts from a substituted dihydropyran, which is then epoxidized.
A notable example is the synthesis of (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one. This derivative is prepared from (1S,2S,5R)-2-methyl-6-oxabicyclo[3.1.0]hexan-3-one through a Baeyer-Villiger oxidation, which introduces the second oxygen atom into the six-membered ring to form the lactone. google.com The ketone group in this derivative can then be reduced to the corresponding alcohol, (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-ol. google.com
The following table summarizes some of the synthesized substituted 3,4- and 3,7-dioxabicyclo[4.1.0]heptane derivatives and their precursors or key reactions.
| Derivative Name | Precursor/Key Reaction | Reference |
| (1S,4S,6R)-4-Cyclohexyl-3,7-dioxabicyclo[4.1.0]heptane | Epoxidation of corresponding dihydropyran | electronicsandbooks.com |
| (1R,4S,6S)-4-Cyclohexyl-3,7-dioxabicyclo[4.1.0]heptane | Epoxidation of corresponding dihydropyran | electronicsandbooks.com |
| (1S,2S,6R)-2-Methyl-3,7-dioxabicyclo[4.1.0]heptan-4-one | Baeyer-Villiger oxidation | google.com |
| (1R,2R,4R,6R)-2-methoxy-4-(phenylmethoxymethyl)-3,7-dioxabicyclo[4.1.0]heptane | Stereocontrolled synthesis from substituted dihydropyran | molaid.com |
| Spiro[3,7-dioxabicyclo[4.1.0]heptane-4,2'-[2H]pyran]-5-ol, tetrahydro-, (1alpha,4alpha,5beta,6alpha)- | Not detailed | habitablefuture.org |
Influence of Substituents on Reactivity, Stereochemistry, and Conformational Preferences
Conformational analysis of related 2,7-dioxabicyclo[4.1.0]heptane derivatives, such as 1,2-anhydro-3,4-di-O-benzyl-β-L-rhamnopyranose, has been performed using NMR spectroscopy and molecular mechanics calculations. nih.gov These studies suggest that the pyranose ring in these systems predominantly adopts a half-chair conformation. nih.gov For instance, in 1,2-anhydro-3,4-di-O-benzyl-β-L-arabinopyranose, the pyranose ring is close to a 5H4 half-chair conformation. tandfonline.com It is expected that substituents on the 3,4-dioxabicyclo[4.1.0]heptane ring would similarly influence its conformational equilibrium.
The stereochemistry of the substituents is crucial in directing the outcome of reactions. For example, in the synthesis of carbocyclic nucleoside analogues from a bicyclo[4.1.0]heptane template, diastereoselective reactions are key to controlling the stereochemistry of the final product. acs.org The rigid bicyclic structure allows for a high degree of stereocontrol in subsequent transformations.
The reactivity of the epoxide ring is also modulated by the substituents on the tetrahydropyran ring. Electron-withdrawing groups can increase the susceptibility of the epoxide to nucleophilic attack, while bulky substituents can introduce steric hindrance, directing the attack to a specific carbon atom.
Comparative Studies with Other Oxabicyclo[4.1.0]heptanes or Related Dioxabicyclo Systems
Comparing 3,4-dioxabicyclo[4.1.0]heptane with its isomers and other related bicyclic systems provides valuable insights into the structure-activity relationships of these compounds.
7-Oxabicyclo[4.1.0]heptane , also known as cyclohexene (B86901) oxide, is a simpler analogue that has been studied extensively. nist.govfrontiersin.org It serves as a benchmark for understanding the reactivity of the fused epoxide ring. The absence of the second oxygen atom in the six-membered ring alters the electronic properties and conformational flexibility of the molecule. Studies on 7-oxabicyclo[4.1.0]heptane have contributed to the general understanding of epoxide ring-opening reactions, which is applicable to the more complex dioxabicyclo systems. libretexts.org
2,7-Dioxabicyclo[4.1.0]heptane and 3,7-Dioxabicyclo[4.1.0]heptane are isomers of 3,4-dioxabicyclo[4.1.0]heptane. Research on substituted 2,7-dioxabicyclo[4.1.0]heptanes has shown them to be valuable intermediates in glycosylation reactions due to the high reactivity of the anhydro sugar structure. nih.govtandfonline.com The synthesis of these compounds often involves intramolecular cyclization of appropriately substituted sugar precursors. nih.gov
The table below provides a comparison of the calculated molecular properties of 7-oxabicyclo[4.1.0]heptane and the isomeric dioxabicyclo[4.1.0]heptanes.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3-AA |
| 7-Oxabicyclo[4.1.0]heptane | C₆H₁₀O | 98.14 | 1.1 |
| 2,7-Dioxabicyclo[4.1.0]heptane | C₅H₈O₂ | 100.12 | 0.2 |
| 3,4-Dioxabicyclo[4.1.0]heptane | C₅H₈O₂ | 100.12 | -0.4 |
| 3,7-Dioxabicyclo[4.1.0]heptane | C₅H₈O₂ | 100.12 | -0.3 |
Data sourced from PubChem.
Other related systems include 3,6-dioxabicyclo[3.1.0]hexane , which has also been investigated for its chemical properties. frontiersin.org Furthermore, nitrogen-containing analogues such as 1-azabicyclo[4.1.0]heptan-2-one have been synthesized and their reactivity with nucleophiles studied, providing a basis for comparison with their oxa-counterparts. sfu.ca The introduction of other heteroatoms, such as phosphorus in 3,7-Dioxa-4-phosphabicyclo[4.1.0]heptane , further diversifies the chemical space and reactivity of these bicyclic systems.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Chiral Building Blocks or Synthons in Complex Molecule Synthesis
The bicyclic framework of 3,4-dioxabicyclo[4.1.0]heptane, which contains multiple stereocenters, positions it as a valuable chiral building block in asymmetric synthesis. nih.gov The development of enantioselective methods to construct this scaffold is crucial for its application in synthesizing biologically active molecules. The strategic cleavage of the cyclopropane (B1198618) ring within this structure provides access to a variety of functionalized cyclohexanes and other carbocyclic systems.
Derivatives of this compound, such as those with pyridine (B92270) substituents, are also employed as building blocks in the synthesis of complex organic molecules. The locked conformation of related bicyclic systems, like 2-azabicyclo[4.1.0]heptane skeletons, can enhance inhibitory activity and selectivity against certain enzymes, making them attractive targets in drug discovery. researchgate.net The synthesis of such conformationally restricted inhibitors is of great interest for achieving selective biological activity. researchgate.net
The table below showcases examples of how derivatives of the bicyclo[4.1.0]heptane framework are used as building blocks in the synthesis of various complex molecules.
| Bicyclo[4.1.0]heptane Derivative | Application |
| 2-{3,7-Dioxabicyclo[4.1.0]heptan-6-yl}pyridine | Building block for complex organic molecules and polymers. |
| 2-Azabicyclo[4.1.0]heptane skeleton | Synthesis of novel piperidine (B6355638) iminosugars with locked conformations. researchgate.net |
| Bicyclo[4.1.0]heptane template | Asymmetric synthesis of carbocyclic nucleoside analogues. |
Role as Intermediates in the Synthesis of Natural Products and Pharmaceutically Relevant Compounds
The 3,4-dioxabicyclo[4.1.0]heptane core and its analogues serve as key intermediates in the synthesis of various natural products and pharmaceutically active compounds. cymitquimica.comsci-hub.seoapen.org For example, a derivative, (1S,2S,6R)-4-methoxy-2-methyl-3,7-dioxabicyclo[4.1.0]heptane, is an intermediate in the production of daunosamine, a component of the anticancer drug daunomycin. google.com
The synthesis of complex, biologically important molecules often relies on the strategic use of such intermediates. google.com.na The bicyclo[4.1.0]heptane skeleton is present in several natural products, making its synthesis and functionalization a key area of research. The development of practical and convenient methodologies for synthesizing chiral derivatives of this scaffold is essential for their use in producing biologically active carbocyclic nucleosides. acs.org
The following table highlights specific examples of 3,4-dioxabicyclo[4.1.0]heptane analogues as intermediates.
| Intermediate Compound | Target Molecule/Application |
| (1S,2S,6R)-4-methoxy-2-methyl-3,7-dioxabicyclo[4.1.0]heptane | Daunosamine and Daunomycin. google.com |
| Chiral cyclopentenol (B8032323) derivative from a bicyclo[4.1.0]heptane precursor | Biologically active carbocyclic nucleosides. acs.org |
| 3,7-Dioxabicyclo[4.1.0]heptane | Intermediate in the development of pharmaceuticals and fine chemicals. cymitquimica.com |
Ring-Opening Polymerization (ROP) of 3,4-Dioxabicyclo[4.1.0]heptane and its Analogues
The strained ring system of bicyclic ethers and acetals, including analogues of 3,4-dioxabicyclo[4.1.0]heptane, makes them suitable monomers for ring-opening polymerization (ROP). wiley-vch.de This process leads to the formation of polymers with unique structures and properties.
Polymerizability and Kinetic Aspects of ROP
The driving force for the ROP of many cyclic compounds is their ring strain. wiley-vch.de The polymerization of bicyclic monomers can be initiated by various catalytic systems, including cationic initiators. researchgate.net The kinetics of ROP can be influenced by factors such as the monomer structure, catalyst type, and reaction conditions. doi.orgdiva-portal.org For instance, the polymerization of 2,6-dioxabicyclo[2.2.1]heptane, a related bicyclic acetal, proceeds readily with cationic initiators to yield soluble polymers. researchgate.net The ability of a cyclic monomer to polymerize is determined by both thermodynamic and kinetic factors, requiring the monomer-macromolecule equilibrium to favor the polymer and the existence of a suitable polymerization mechanism. wiley-vch.de
Stereocontrol in Polymerization Processes
The stereochemistry of the resulting polymer is a critical aspect of ROP. In the case of bicyclic ethers, the polymerization often proceeds with a trans configuration at the newly formed linkage due to a nucleophilic displacement on the propagating oxonium ion. mdpi.com The synthesis of stereoregular polymers has been achieved with substituted 7-oxabicyclo[2.2.1]heptanes, demonstrating the potential for stereocontrol in these polymerization reactions. mdpi.com
Properties of Resulting Polyethers
The ring-opening polymerization of atom-bridged bicyclic monomers results in linear polymers containing rings within the polymer chain. mdpi.com This structural feature often imparts desirable physical properties to the polymer, such as increased melting point and glass transition temperature. mdpi.com For example, the polymer obtained from the ROP of bicyclic ether 41 is a crystalline solid with a melting point of 250 °C, significantly higher than the polymer from the monocyclic tetrahydrofuran, which melts at 50 °C. mdpi.com Polyketals, a class of polymers that can be synthesized via the ROP of bicyclic ketal monomers, are important materials for applications like drug delivery due to their degradation into non-acidic products. researchgate.net
Emerging Research Directions for 3,4 Dioxabicyclo 4.1.0 Heptane
Development of Novel Catalytic Systems for Efficient Synthesis and Transformation
Currently, specific catalytic systems for the synthesis of 3,4-Dioxabicyclo[4.1.0]heptane are not well-documented. However, the synthesis of analogous bicyclic ethers and epoxides provides a strong foundation for developing efficient catalytic routes. For instance, the epoxidation of cyclohexene (B86901) to form cyclohexene oxide (7-oxabicyclo[4.1.0]heptane) is a widely studied industrial process. wikipedia.org This reaction can be achieved through both homogeneous catalysis using peracids and heterogeneous catalysis, with the latter being preferred for its economic and environmental advantages. wikipedia.org
Future research could focus on adapting these methods for the selective oxidation of appropriate precursors to yield 3,4-Dioxabicyclo[4.1.0]heptane. This might involve the use of metalloporphyrin complexes or titanium silicate catalysts, which have shown efficacy in other epoxidation reactions. wikipedia.orgteiee.net Furthermore, the development of stereoselective catalytic systems would be of significant interest, enabling the synthesis of enantiomerically pure forms of the compound for applications in asymmetric synthesis and pharmaceuticals.
The transformation of 3,4-Dioxabicyclo[4.1.0]heptane is another fertile ground for catalytic research. For example, organocatalysts have been effectively used for the coupling of CO2 with epoxides to form cyclic carbonates. mdpi.com Investigating similar reactions with 3,4-Dioxabicyclo[4.1.0]heptane could lead to the synthesis of novel monomers for polymerization.
Table 1: Potential Catalytic Systems for Synthesis and Transformation
| Reaction Type | Potential Catalytic System | Analogous Reaction |
| Synthesis (Epoxidation) | Heterogeneous catalysts (e.g., silver, metalloporphyrins) | Cyclohexene to cyclohexene oxide wikipedia.org |
| Transformation (Carbonation) | Organocatalysts (e.g., 2-(1H-1,2,4-triazol-3-yl)phenol) | Epoxide and CO2 to cyclic carbonates mdpi.com |
| Transformation (Polymerization) | Solid acid catalysts, visible light initiators | Cationic polymerization of cyclohexene oxide wikipedia.orgresearchgate.net |
Exploration of Unprecedented Reactivity Patterns
The strained three-membered epoxide ring fused to a six-membered ether ring in 3,4-Dioxabicyclo[4.1.0]heptane is expected to exhibit unique reactivity. The ring strain can be harnessed to drive a variety of chemical transformations. Research in this area could uncover novel reaction pathways and synthetic intermediates.
For example, the fragmentation of related benzene oxide cycloadducts has been shown to produce a variety of functionalized cyclohexene oxide derivatives. acs.org A similar cycloaddition-fragmentation strategy with 3,4-Dioxabicyclo[4.1.0]heptane could lead to new and complex molecular architectures.
Furthermore, photochemical reactions could unlock unprecedented reactivity. The photopolymerization of cyclohexene oxide has been demonstrated using visible light initiating systems, which generate reactive species that initiate ring-opening polymerization. researchgate.netdtic.mil Similar studies on 3,4-Dioxabicyclo[4.1.0]heptane could lead to new polymeric materials with unique properties.
Integration into Supramolecular Assemblies or Advanced Materials
The incorporation of 3,4-Dioxabicyclo[4.1.0]heptane into larger molecular structures could lead to the development of novel supramolecular assemblies and advanced materials. Its rigid bicyclic structure and the presence of oxygen atoms capable of hydrogen bonding make it an interesting building block for creating ordered structures.
Research into the use of related oxabicyclic compounds as promoters for gas hydrates has shown that these molecules can occupy cages in the hydrate (B1144303) structure, leading to increased thermodynamic stability. frontiersin.org It is plausible that 3,4-Dioxabicyclo[4.1.0]heptane could exhibit similar behavior, with potential applications in gas storage and separation.
The ability of epoxides to undergo polymerization is another avenue for materials science. The polymerization of cyclohexene oxide can lead to the formation of thermoplastics. wikipedia.org Investigating the polymerization of 3,4-Dioxabicyclo[4.1.0]heptane could result in new polymers with distinct thermal and mechanical properties.
Table 2: Potential Applications in Materials Science
| Application Area | Potential Role of 3,4-Dioxabicyclo[4.1.0]heptane | Supporting Evidence from Related Compounds |
| Gas Hydrates | Promoter molecule to enhance stability | 7-Oxabicyclo[4.1.0]heptane and other oxabicyclic compounds act as sII promoters frontiersin.org |
| Polymers | Monomer for novel thermoplastic materials | Cyclohexene oxide polymerizes to form poly(cyclohexene oxide) wikipedia.org |
| Supramolecular Chemistry | Building block for hydrogen-bonded networks | The oxygen atoms can act as hydrogen bond acceptors |
Applications in Environmental Chemistry
The atmospheric chemistry of cyclic ethers and epoxides is an area of active research due to their role in the formation of secondary organic aerosols. The ozonolysis of cyclohexene, a related unsaturated cyclic compound, is known to produce a variety of highly oxidized multifunctional products. acs.org
Future research could investigate the atmospheric fate of 3,4-Dioxabicyclo[4.1.0]heptane. Understanding its reaction with atmospheric oxidants such as hydroxyl radicals and ozone would be crucial for assessing its environmental impact. The ozonolysis of cyclohexene proceeds through a Criegee intermediate, which can lead to the formation of highly oxidized molecules. acs.org It is likely that 3,4-Dioxabicyclo[4.1.0]heptane, if released into the atmosphere, would undergo similar degradation pathways, potentially contributing to the formation of atmospheric aerosols.
Q & A
What are the established synthetic methodologies for preparing 3,4-Dioxabicyclo[4.1.0]heptane, and what are their mechanistic considerations?
Basic Research Question
While direct synthesis methods for 3,4-Dioxabicyclo[4.1.0]heptane (CAS 286-13-5) are not explicitly detailed in the literature, analogous bicyclic ethers like 7-Oxabicyclo[4.1.0]heptane (cyclohexene oxide, CAS 286-20-4) are synthesized via epoxidation of cyclohexene using peracids (e.g., mCPBA) or metal-catalyzed oxidation . For 3,4-dioxabicyclo systems, researchers may adapt strategies such as:
- Intramolecular Williamson ether synthesis with dihalide precursors.
- [2+1] Cyclopropanation involving epoxide intermediates.
- Radical-mediated ring-closing inspired by transition-metal-free aza-bicyclo syntheses .
Mechanistic studies using in situ FT-IR or online ESI-MS monitoring (as demonstrated for aza-bicyclo systems ) can elucidate ring-forming steps. Stereochemical control requires optimizing catalysts (e.g., chiral Lewis acids) and reaction temperatures.
How can researchers resolve contradictions in reported thermodynamic properties of bicyclic ether compounds like 3,4-Dioxabicyclo[4.1.0]heptane?
Advanced Research Question
Discrepancies in thermodynamic data (e.g., formation enthalpies, combustion energies) require:
- Experimental validation via bomb calorimetry or gas-phase measurements.
- Computational benchmarking using high-level quantum methods (e.g., G4 thermochemical protocols).
- Cross-referencing gas-phase geometric parameters (electron diffraction) with DFT-optimized structures.
The NIST Chemistry WebBook provides validated data for 7-Oxabicyclo[4.1.0]heptane (e.g., ΔfH(0 K) = -184.2 kJ/mol ), serving as a reference. Tabulated results should include basis set dependencies and statistical uncertainties, as outlined in thermochemical datasets .
What advanced spectroscopic techniques are critical for characterizing the stereochemical configuration of 3,4-Dioxabicyclo[4.1.0]heptane derivatives?
Basic Research Question
Key techniques include:
- X-ray crystallography : Definitive structural proof but requires high-quality crystals.
- NOESY NMR : Identifies through-space proton interactions (e.g., bridgehead substituents).
- Dynamic NMR : Detects ring-flipping barriers via variable-temperature studies.
- Chiroptical methods : Electronic Circular Dichroism (ECD) with TD-DFT calculations validates absolute configurations.
For the parent compound, compare experimental ¹H/¹³C NMR shifts (e.g., δH 3.2–3.8 ppm for epoxy protons ) with DFT/GIAO-predicted values (as implemented for 7-Oxabicyclo derivatives ). High-resolution MS with CID confirms molecular connectivity .
How can transition-metal-free strategies be adapted for functionalizing 3,4-Dioxabicyclo[4.1.0]heptane in sustainable chemistry applications?
Advanced Research Question
Recent advances suggest:
- Photocatalytic C-O bond activation using organic dyes (e.g., Eosin Y) under visible light.
- Lewis acid-mediated ring-opening with nucleophiles (amines, alcohols).
- Strain-release functionalization leveraging ring tension.
For example, epoxy ring-opening polymerization of 7-Oxabicyclo compounds produces polyethers using binary catalyst systems (phosphazene base/thiourea) . Optimize regioselectivity via design of experiments (DoE) to assess solvent polarity and temperature gradients.
What computational frameworks best predict the reactivity and stability of 3,4-Dioxabicyclo[4.1.0]heptane in supramolecular chemistry contexts?
Advanced Research Question
Modeling approaches include:
- Conformational analysis via molecular mechanics (MMFF94 force field).
- Frontier Molecular Orbital (FMO) theory to identify reactive sites.
- Docking simulations (AutoDock Vina) with host molecules (cyclodextrins).
- MD simulations (AMBER/CHARMM) for solvation effects.
Benchmark against X-ray structures of inclusion complexes (e.g., cyclohexene oxide hosts ). For thermochemical stability, use CCSD(T)/CBS-level calculations validated against group increment methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
